molecular formula C21H36N4O B6104600 N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B6104600
M. Wt: 360.5 g/mol
InChI Key: RPKWPCRNLZKBKX-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a complex organic compound that features a piperidine ring, a cyclohexylmethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: This step often involves alkylation reactions where a cyclohexylmethyl halide is reacted with the piperidine ring.

    Attachment of the Pyrazole Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using a pyrazole derivative.

    Formation of the Propanamide Moiety: This final step involves amidation reactions where the amine group of the piperidine ring reacts with a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or pyrazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the removal of double bonds or reduction of functional groups.

    Substitution: Substituted derivatives where the piperidine ring has been modified.

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyclohexen-1-yl)piperidine: A related compound with a similar piperidine ring structure.

    N-(piperidine-4-yl) benzamide: Another compound with a piperidine ring, used in cancer research.

Uniqueness

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its combination of a piperidine ring, a cyclohexylmethyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O/c1-16-20(17(2)24(3)23-16)11-12-21(26)22-19-10-7-13-25(15-19)14-18-8-5-4-6-9-18/h18-19H,4-15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWPCRNLZKBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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